1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is Aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and plays a crucial role in various diseases such as diabetes and its complications .
Biochemical Pathways
The compound likely affects the polyol pathway , where Aldose reductase plays a key role. This pathway is responsible for the conversion of glucose to sorbitol, which is then converted to fructose. Overactivity of this pathway can lead to the accumulation of sorbitol and fructose, contributing to various complications in diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acid catalysts and solvents such as ethanol or methanol. For example, the condensation of 2-aminobenzenethiol with 4-chloro-3-methylbenzaldehyde in the presence of piperidine as a catalyst can yield the desired benzothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of a benzothiazole ring and a pyrrolidine carboxamide moiety. This structural feature imparts specific biological activities that are not observed in other similar compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-7-8(14)4-5-10-11(7)16-13(19-10)17-6-2-3-9(17)12(15)18/h4-5,9H,2-3,6H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFGHAHHNFEBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCCC3C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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